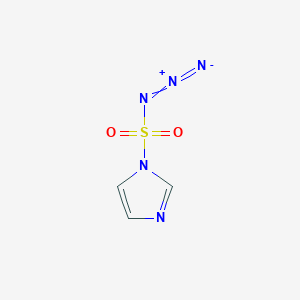

1H-Imidazole-1-sulfonyl azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Imidazole-1-sulfonyl azide, also known as this compound, is a useful research compound. Its molecular formula is C3H3N5O2S and its molecular weight is 173.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1H-Imidazole-1-sulfonyl azide is widely used in organic synthesis due to its effectiveness in diazo-transfer reactions. The following table summarizes its key applications:

| Application Area | Details |

|---|---|

| Diazo-Transfer Reactions | Converts primary amines to azides, crucial for synthesizing various organic compounds. |

| Click Chemistry | Utilized in bioorthogonal click chemistry for labeling biomolecules without disrupting biological processes. |

| Polymer Chemistry | Acts as a reagent in the production of polymers requiring azide intermediates. |

| Medicinal Chemistry | Employed in the synthesis of pharmaceutical compounds, including antibiotics and anticancer agents. |

Bioorthogonal Chemistry

A study demonstrated the use of this compound in bioorthogonal click reactions, which allow for selective labeling of biomolecules. The compound was shown to effectively conjugate with TFA-labile linkers on functionalized resins, facilitating further biochemical applications .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Preliminary investigations have suggested that derivatives of this compound may possess anticancer activity. The azide functionality allows for targeted delivery to cancer cells, potentially inhibiting tumor growth .

Comparison with Other Azides

When compared to trifluoromethanesulfonyl azide (TfN3), this compound is preferred due to its lower cost and greater stability. TfN3 is known for its high reactivity but also carries higher risks due to its explosive nature.

| Property | This compound | Trifluoromethanesulfonyl azide (TfN3) |

|---|---|---|

| Stability | High | Moderate |

| Cost | Lower | Higher |

| Reactivity | Moderate | High |

| Explosive Risk | Lower | Higher |

Safety Considerations

While handling this compound, it is crucial to observe safety protocols due to its potential explosiveness as an organic azide. The hydrogen sulfate salt form is particularly noted for being less hazardous compared to its hydrochloride counterpart, which can release explosive byproducts upon degradation .

Propiedades

Número CAS |

952234-37-6 |

|---|---|

Fórmula molecular |

C3H3N5O2S |

Peso molecular |

173.16 g/mol |

Nombre IUPAC |

N-diazoimidazole-1-sulfonamide |

InChI |

InChI=1S/C3H3N5O2S/c4-6-7-11(9,10)8-2-1-5-3-8/h1-3H |

Clave InChI |

GFRDSYFROJUKBF-UHFFFAOYSA-N |

SMILES |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-] |

SMILES canónico |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-] |

Sinónimos |

Imidazole-1-sulfonyl azide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.